molecular formula C19H29NO6 B4003602 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid

4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid

Cat. No.: B4003602
M. Wt: 367.4 g/mol
InChI Key: JTIGAALCWQENKR-UHFFFAOYSA-N
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Description

4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine; oxalic acid is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and functional groups.

Scientific Research Applications

4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine is used in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine typically involves the reaction of 2-tert-butyl-5-methylphenol with ethylene oxide to form 2-(2-tert-butyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine is unique due to its combination of a morpholine ring and a tert-butyl-substituted phenoxy group. This structure imparts specific reactivity and properties that are valuable in various research applications .

Properties

IUPAC Name

4-[2-(2-tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-14-5-6-15(17(2,3)4)16(13-14)20-12-9-18-7-10-19-11-8-18;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIGAALCWQENKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 6
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4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid

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